
Trabodenoson
Descripción general
Descripción
Trabodenoson es un compuesto experimental prometedor que se desarrolla principalmente para el tratamiento de la hipertensión ocular y el glaucoma de ángulo abierto primario. Imita la acción de la adenosina al unirse selectivamente al receptor A1 de adenosina, lo que da como resultado una señalización intracelular que aumenta la expresión, la secreción y la activación de las metaloproteinasas de la matriz, incluida la metaloproteinasa de la matriz-2. Esta acción remodela la matriz extracelular, restaura la mecanosensibilidad de las células del trabeculado y aumenta la facilidad de salida a través del trabeculado, lo que finalmente reduce la presión intraocular .
Aplicaciones Científicas De Investigación
Trabodenoson tiene varias aplicaciones de investigación científica, que incluyen:
Química: Sirve como compuesto modelo para estudiar los agonistas del receptor de adenosina y sus interacciones con los receptores.
Biología: this compound se utiliza para investigar el papel de los receptores de adenosina en la señalización celular y la remodelación de la matriz extracelular.
Medicina: La principal aplicación de this compound es en el tratamiento de la hipertensión ocular y el glaucoma de ángulo abierto primario. .
Mecanismo De Acción
Trabodenoson ejerce sus efectos al unirse selectivamente al receptor A1 de adenosina. Esta unión desencadena vías de señalización intracelulares que conducen al aumento de la expresión, la secreción y la activación de las metaloproteinasas de la matriz, incluida la metaloproteinasa de la matriz-2. Estas enzimas remodelan la matriz extracelular de las células del trabeculado, restaurando su mecanosensibilidad y aumentando la facilidad de salida a través del trabeculado. Esto da como resultado una reducción de la presión intraocular, lo cual es beneficioso para los pacientes con hipertensión ocular y glaucoma de ángulo abierto primario .
Análisis Bioquímico
Biochemical Properties
Trabodenoson plays a significant role in biochemical reactions by selectively binding to the adenosine A1 receptor. This interaction triggers intracellular signaling pathways that lead to the expression, secretion, and activation of matrix metalloproteinases, such as MMP-2 and MMP-14. These enzymes are involved in remodeling the extracellular matrix, which is crucial for maintaining the mechanosensitivity of trabecular meshwork cells and increasing outflow facility through the trabecular meshwork .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in trabecular meshwork cells. It increases the activity of matrix metalloproteinases, leading to enhanced extracellular matrix turnover. This results in improved outflow facility and reduced intraocular pressure. Additionally, this compound affects cell signaling pathways by activating adenosine A1 receptors, which can modulate gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to adenosine A1 receptors with high selectivity. This binding initiates a cascade of intracellular events, including the activation of matrix metalloproteinases and the modulation of extracellular matrix components such as collagen IV and fibronectin. These changes contribute to the increased outflow facility and reduced intraocular pressure observed with this compound treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Topical administration of this compound significantly lowers intraocular pressure over a period of up to 7 days. The outflow facility increases within 2 days of treatment and continues to improve with prolonged administration. The stability and degradation of this compound, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher concentrations of this compound result in greater reductions in intraocular pressure. There is a threshold beyond which no additional benefits are observed, and higher doses may lead to adverse effects. In rodent models, this compound has demonstrated neuroprotective effects, preserving retinal ganglion cells and optic nerve axons .
Metabolic Pathways
This compound is involved in metabolic pathways that include the activation of matrix metalloproteinases and the modulation of extracellular matrix components. It interacts with enzymes such as MMP-2 and MMP-14, which play a role in extracellular matrix turnover and trabecular meshwork rejuvenation. These interactions are crucial for maintaining intraocular pressure homeostasis .
Transport and Distribution
This compound exhibits high lipid solubility, which allows for efficient ocular penetration and distribution to target tissues with topical administration. It is transported within cells and tissues, interacting with transporters and binding proteins that facilitate its localization and accumulation in the trabecular meshwork. This distribution is essential for its therapeutic effects in lowering intraocular pressure .
Subcellular Localization
This compound is localized primarily in the trabecular meshwork cells, where it exerts its effects on extracellular matrix turnover and outflow facility. The compound’s high selectivity for adenosine A1 receptors ensures targeted action within specific cellular compartments. Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its efficacy .
Métodos De Preparación
La síntesis de Trabodenoson implica varios pasos, incluida la preparación del andamiaje de nucleósido de purina y la funcionalización posterior para lograr la selectividad deseada del receptor de adenosina. La ruta sintética generalmente implica:
Formación del andamiaje de nucleósido de purina: Este paso implica la condensación de una base de purina con un azúcar ribosa.
Funcionalización: El andamiaje se funcionaliza luego para introducir grupos específicos que mejoran la selectividad para el receptor A1 de adenosina.
Purificación: El producto final se purifica utilizando técnicas cromatográficas para garantizar una alta pureza y rendimiento.
Los métodos de producción industrial para this compound probablemente implicarían la optimización de estos pasos sintéticos para lograr escalabilidad, rentabilidad y cumplimiento de los estándares regulatorios .
Análisis De Reacciones Químicas
Trabodenoson experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en la base de purina, lo que lleva a la formación de derivados oxidados.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales en la base de purina o el azúcar ribosa se reemplazan con otros grupos.
Hidrólisis: this compound puede sufrir hidrólisis, particularmente en condiciones ácidas o básicas, lo que lleva a la escisión de los enlaces glucosídicos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, nucleófilos para reacciones de sustitución y soluciones ácidas o básicas para la hidrólisis. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Trabodenoson es único en su alta selectividad para el receptor A1 de adenosina, lo que lo distingue de otros agonistas del receptor de adenosina. Compuestos similares incluyen:
Latanoprosteno bunod: Un análogo de prostaglandina donador de óxido nítrico que aumenta la salida uveoscleral.
Netasurdil: Un inhibidor de la cinasa de Rho que modula el citoesqueleto de actina para aumentar la salida acuosa.
El mecanismo de acción único de this compound y su alta selectividad para el receptor A1 de adenosina lo convierten en un candidato prometedor para el tratamiento de la hipertensión ocular y el glaucoma de ángulo abierto primario .
Actividad Biológica
Trabodenoson is a selective adenosine A1 receptor agonist developed primarily for the treatment of primary open-angle glaucoma (POAG) and ocular hypertension (OH). Its mechanism of action involves enhancing the conventional outflow of aqueous humor, which leads to a reduction in intraocular pressure (IOP). This article reviews the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and underlying mechanisms.
This compound mimics adenosine, a naturally occurring nucleoside that plays a crucial role in various physiological processes. By selectively activating the A1 receptor, this compound promotes:
- Increased Outflow Facility : this compound enhances the drainage of aqueous humor through the trabecular meshwork (TM), resulting in lower IOP.
- Extracellular Matrix Remodeling : It alters the turnover of extracellular matrix components in TM cells, facilitating improved fluid dynamics.
Key Findings from Research
- IOP Reduction : In studies involving young and aged mice, this compound significantly lowered IOP. For instance, after two days of treatment, outflow facility increased by 30% overall and by 26% in aged mice .
- Matrix Metalloproteinase Activity : this compound treatment led to increased activity of matrix metalloproteinase-2 (MMP-2) and MMP-14 while decreasing collagen IV and fibronectin expression .
Phase 2 Dose-Escalation Study
A multicenter, randomized, double-masked study evaluated this compound's safety and efficacy across different doses (50 mcg to 500 mcg) administered twice daily over 14 or 28 days. Key results included:
- Safety : this compound was well tolerated with no significant ocular or systemic side effects reported.
- Efficacy : The 500 mcg dose resulted in a mean IOP reduction of -4.1 mmHg compared to -1.6 mmHg for placebo at Day 28 (P = 0.0163), indicating a statistically significant improvement with longer treatment duration .
Comparative Efficacy
This compound's effectiveness can be compared with other glaucoma treatments, as shown in the table below:
Treatment | Mechanism | IOP Reduction (%) | Duration |
---|---|---|---|
This compound (500 mcg) | A1 receptor agonist | -4.1 mmHg | 28 days |
Prostaglandin Analogs | PG receptor agonists | 25-33% | Varies |
Rho-Kinase Inhibitors | Reduces outflow resistance | Varies | Varies |
Case Study: Efficacy in Ocular Hypertension
In a case involving patients with ocular hypertension, this compound demonstrated consistent IOP reductions across multiple visits. Patients receiving the highest dose reported sustained improvements even after discontinuation of therapy, suggesting potential long-term benefits .
Case Study: Trabecular Meshwork Rejuvenation
Research highlighted that this compound not only lowers IOP but also rejuvenates TM function by enhancing cellular responses to mechanical stress and promoting matrix remodeling. This dual action could provide a more comprehensive approach to managing glaucoma .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O6/c22-11-9(5-26-21(24)25)27-15(12(11)23)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,22-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLVRTWKJDTWQQ-SDBHATRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO[N+](=O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO[N+](=O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236139 | |
Record name | Trabodenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871108-05-3 | |
Record name | Trabodenoson [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871108053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trabodenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13122 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trabodenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRABODENOSON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T237110W4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trabodenoson exert its effects on intraocular pressure (IOP)?
A1: this compound is a selective adenosine A1 receptor agonist. [] Upon binding to the A1 receptor in the trabecular meshwork (TM), this compound initiates a cascade of signaling events. This leads to increased expression and activity of matrix metalloproteinase-2 (MMP-2) in TM cells. [] MMP-2 plays a crucial role in extracellular matrix (ECM) turnover within the TM. By increasing MMP-2 activity, this compound alters the ECM composition, promoting greater aqueous humor outflow through the conventional outflow pathway and consequently reducing IOP. []
Q2: Beyond IOP lowering, what other potential benefits of this compound have been observed in preclinical models?
A2: In a mouse model of dry eye disease, topical this compound demonstrated efficacy in improving clinical and histopathological signs. [] It increased tear production, reduced corneal fluorescein staining, reduced immune cell infiltration in the lacrimal gland, and increased the number of mucin-producing conjunctival goblet cells. [] These findings suggest potential anti-inflammatory effects of this compound through adenosine signaling modulation.
Q3: Does this compound show any neuroprotective properties?
A3: Preclinical studies in rodent models of anterior ischemic optic neuropathy (NAION) have shown promising neuroprotective effects of topical this compound. [, ] Treatment with this compound preserved retinal ganglion cells (RGCs), a population of neurons particularly vulnerable to ischemic damage in NAION. [] This neuroprotective effect was observed alongside increased expression of astrocyte-related neuroprotective responses in the optic nerve head. []
Q4: What is the pharmacokinetic profile of this compound after topical ocular administration?
A4: Studies in healthy volunteers have demonstrated that this compound is rapidly absorbed after topical ocular administration, reaching peak concentration (Tmax) in a timeframe of approximately 0.08 to 0.27 hours. [] Elimination is also rapid, with a half-life (t½) ranging from 0.48 to 2.0 hours. [] Systemic exposure appears dose-dependent but plateaus at higher doses (≥2,400 μg per eye), suggesting a potential saturation in absorption. []
Q5: Has this compound been evaluated in clinical trials for glaucoma?
A5: Yes, this compound has undergone Phase 2 clinical trials in patients with ocular hypertension or primary open-angle glaucoma (POAG). [] These trials demonstrated that twice-daily topical this compound, at doses ranging from 50 to 500 mcg, was well-tolerated and produced dose-dependent IOP reductions. [] Notably, the 500 mcg dose showed statistically significant and clinically relevant IOP lowering compared to placebo after 28 days of treatment. []
Q6: What is the current status of this compound development for glaucoma?
A6: While early clinical trials showed promise, it appears that this compound's development for glaucoma as a monotherapy might have encountered setbacks. [] The research suggests that the Phase 3 pivotal clinical trials may not have been designed with the optimal dose and regimen, potentially leading to misinterpretation of the complex IOP results from earlier studies. []
Q7: What are the potential future directions for this compound research and development?
A7: Despite the challenges encountered in Phase 3 trials, this compound still holds potential for glaucoma management. Future research could focus on:
- Optimizing Dosing and Regimen: Revisiting the dosing and regimen based on a deeper understanding of its pharmacokinetic and pharmacodynamic properties may be crucial. []
- Exploring Combination Therapies: Combining this compound with other IOP-lowering agents, particularly those with different mechanisms of action, could provide additive or synergistic effects. []
- Investigating Neuroprotective Potential: Further research on this compound's neuroprotective effects in relevant animal models is warranted. [, ] This could pave the way for exploring its potential as a therapeutic agent for optic neuropathies like glaucoma.
- Developing Novel Drug Delivery Systems: Utilizing advanced drug delivery technologies, such as nanoparticles or sustained-release formulations, could enhance this compound's efficacy, duration of action, and potentially reduce dosing frequency. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.